molecular formula C17H17NO5 B14142916 2-Nitrophenyl 4-butoxybenzoate CAS No. 579521-72-5

2-Nitrophenyl 4-butoxybenzoate

Cat. No.: B14142916
CAS No.: 579521-72-5
M. Wt: 315.32 g/mol
InChI Key: RPAZMDUPHFXMKP-UHFFFAOYSA-N
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Description

2-Nitrophenyl 4-butoxybenzoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 4-butoxybenzoate typically involves the esterification of 2-nitrophenol with 4-butoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and 4-butoxybenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-Aminophenyl 4-butoxybenzoate.

    Substitution: Various substituted phenyl 4-butoxybenzoates.

    Hydrolysis: 2-Nitrophenol and 4-butoxybenzoic acid.

Scientific Research Applications

2-Nitrophenyl 4-butoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme-catalyzed reactions and as a substrate for investigating biochemical pathways.

    Medicine: Potential use in drug development and as a model compound for studying drug metabolism.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 4-butoxybenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester bond can be hydrolyzed by esterases, releasing the active components that can exert their effects on specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenyl acetate
  • 4-Nitrophenyl benzoate
  • 2-Nitrophenyl 4-methoxybenzoate

Comparison

2-Nitrophenyl 4-butoxybenzoate is unique due to the presence of the butoxy group, which can influence its solubility and reactivity compared to other nitrophenyl esters. The butoxy group can also affect the compound’s interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

579521-72-5

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(2-nitrophenyl) 4-butoxybenzoate

InChI

InChI=1S/C17H17NO5/c1-2-3-12-22-14-10-8-13(9-11-14)17(19)23-16-7-5-4-6-15(16)18(20)21/h4-11H,2-3,12H2,1H3

InChI Key

RPAZMDUPHFXMKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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